
Tri-substituted purine derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-substituted purine derivative 1 is a compound that belongs to the class of purine derivatives, which are known for their diverse biological activities. Purine derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly as anticancer agents. The this compound is characterized by the substitution of three different functional groups at specific positions on the purine ring, which can significantly influence its biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tri-substituted purine derivative 1 typically involves a multi-step process. One common synthetic route starts with the preparation of a purine core, followed by the introduction of substituents at the desired positions. For example, a three-step synthetic procedure using 2,6-dichloropurine as a substrate has been reported. This involves:
Nucleophilic substitution: at the 6-position with an appropriate nucleophile.
Further substitution: at the 2-position.
Final substitution: at the 9-position using microwave irradiation to enhance reaction efficiency.
Industrial Production Methods
Industrial production of tri-substituted purine derivatives often employs similar synthetic routes but on a larger scale. The use of microwave irradiation and other advanced techniques can improve yield and reduce reaction times. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tri-substituted purine derivative 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of a hydroxyl group on the purine ring can yield a ketone or aldehyde, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its role in modulating biological pathways and interactions with enzymes.
Medicine: It shows promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of tri-substituted purine derivative 1 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . This inhibition leads to the accumulation of cells in the S-phase of the cell cycle and induces apoptosis through pathways involving lysosomes and mitochondria .
Comparison with Similar Compounds
Tri-substituted purine derivative 1 can be compared with other similar compounds, such as:
2,6,9-Trisubstituted purine derivatives: These compounds also exhibit anticancer activity but may differ in their specific substituents and biological effects.
2,6-Diamine-9H-purine derivatives: These compounds are known for their antifolate activity and can inhibit enzymes involved in folate metabolism.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which can be fine-tuned by modifying the substituents.
Properties
Molecular Formula |
C26H30FN7O3S |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-[2-[(4-cyclohexylphenyl)methylamino]-6-(4-fluoroanilino)purin-9-yl]ethyl sulfamate |
InChI |
InChI=1S/C26H30FN7O3S/c27-21-10-12-22(13-11-21)31-24-23-25(34(17-30-23)14-15-37-38(28,35)36)33-26(32-24)29-16-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h6-13,17,19H,1-5,14-16H2,(H2,28,35,36)(H2,29,31,32,33) |
InChI Key |
SDEPDOGWVAMEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CNC3=NC(=C4C(=N3)N(C=N4)CCOS(=O)(=O)N)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(8-tert-butyl-2-cyclohexyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl)-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836403.png)
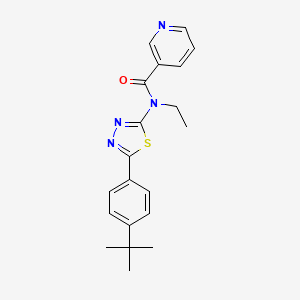

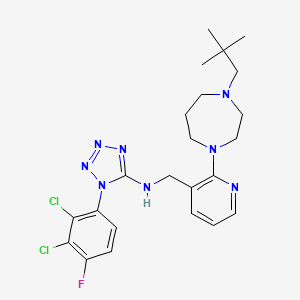
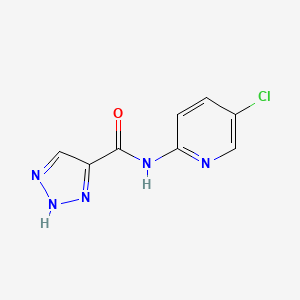
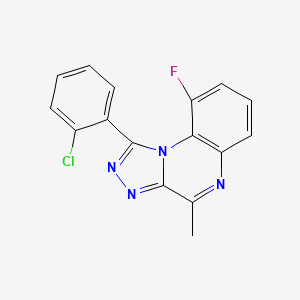
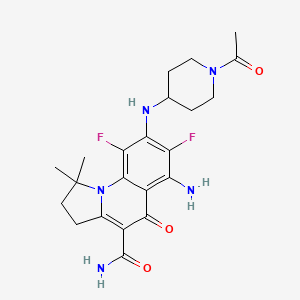

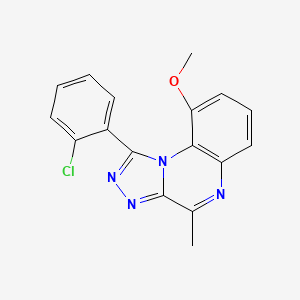
![1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)
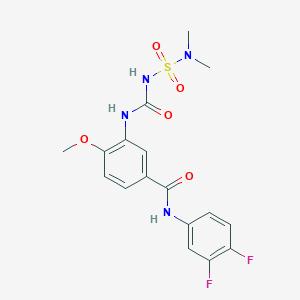
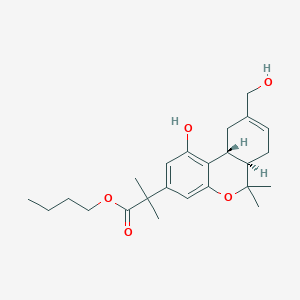

![N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B10836475.png)
